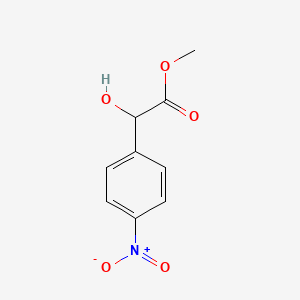

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINCHWBEBHLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS 13305-09-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, a versatile chiral building block in organic synthesis. We will delve into its chemical and physical properties, detailed synthesis methodologies, analytical characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Core Compound Profile

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is an organic nitro compound with the molecular formula C₉H₉NO₅.[1] It is characterized by a 4-nitrophenyl group attached to an α-hydroxy methyl ester moiety. The presence of a chiral center at the α-carbon makes this compound a valuable precursor for asymmetric synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| CAS Number | 13305-09-4 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Colorless to white to yellow liquid, semi-solid, or solid | Sigma-Aldrich |

| Predicted Boiling Point | ~369.3 °C | [1][2] |

| Predicted Density | ~1.324 g/cm³ | [1][2] |

| Topological Polar Surface Area | 92.4 Ų | [1][2] |

| InChI Key | DBINCHWBEBHLEN-UHFFFAOYSA-N | J&K Scientific[3], Benchchem[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Structural Representation

The structure of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, highlighting the chiral center.

Caption: Chemical structure of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.

Synthesis Methodologies

Several synthetic routes are available for the preparation of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, each with its own advantages. The choice of method often depends on the desired scale, purity requirements, and the availability of stereoselective control.

Racemic Synthesis: Fischer-Speier Esterification

A straightforward and common method for synthesizing the racemic mixture is the direct acid-catalyzed esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid with methanol.[1] This equilibrium-driven reaction is typically performed under reflux with a strong acid catalyst to achieve high conversion.[1]

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it acts as the solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Concentrated Sulfuric Acid as Catalyst: A strong protic acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.

-

Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized (e.g., with sodium bicarbonate) to quench the acid catalyst and remove any unreacted carboxylic acid. The ester product is then extracted into an organic solvent.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-(4-nitrophenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]

Stereoselective Synthesis: Asymmetric Reduction

For applications requiring enantiomerically pure forms of the compound, stereoselective synthesis is necessary. A highly effective strategy is the asymmetric reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate.[2] This can be achieved through both catalytic hydrogenation with chiral metal-ligand complexes and biocatalytic reduction.[2]

Causality of Experimental Choices:

-

Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases, offer exceptional enantioselectivity under mild, environmentally benign aqueous conditions.[2] They create a chiral active site that preferentially binds one prochiral face of the ketone, leading to the formation of a single enantiomer of the alcohol. The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration.

-

Chiral Catalysts: Metal-ligand complexes (e.g., Ru-, Rh-based) with chiral ligands create a chiral environment around the metal center, which coordinates to the keto-ester and directs the hydride delivery from one face, resulting in an enantiomerically enriched product.

Conceptual Workflow: Asymmetric Biocatalytic Reduction

Caption: Workflow for asymmetric biocatalytic reduction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following is a profile of the expected analytical data for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to the nitro group, both showing coupling to each other.

-

Benzylic Proton (-CH(OH)-): A singlet is expected around δ 5.0-5.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm.

-

-

¹³C NMR:

-

Ester Carbonyl: δ ~170-175 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ ~120-150 ppm), including the carbon attached to the nitro group which will be significantly downfield.

-

Benzylic Carbon (-CH(OH)-): δ ~70-75 ppm.

-

Methyl Carbon (-OCH₃): δ ~52-54 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band around 3400-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

N-O Stretches (Nitro Group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-O Stretch: A band in the region of 1200-1300 cm⁻¹ corresponding to the ester C-O bond.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected to show the protonated molecule [M+H]⁺ at m/z 212.05, and adducts such as [M+Na]⁺ at m/z 234.04.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess (ee) of stereoselectively synthesized material, chiral HPLC is the method of choice. A chiral stationary phase (e.g., Chiralpak or Chiralcel columns) is used to separate the (R) and (S) enantiomers, allowing for their quantification.[4][7]

Reactivity and Synthetic Potential

The multiple functional groups in Methyl 2-hydroxy-2-(4-nitrophenyl)acetate make it a versatile intermediate for further chemical transformations.[1][2]

Caption: Key reaction pathways for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.

-

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone to yield Methyl 2-oxo-2-(4-nitrophenyl)acetate, another useful synthetic intermediate.[1][2]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C or SnCl₂). This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation, making it a key step in the synthesis of various pharmaceutical analogues.[1]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with amines or other alcohols.

Application as a Chiral Building Block: Enantiomerically pure forms of this compound are valuable starting materials. For instance, the structural motif of a 4-substituted phenylglycine derivative is found in various bioactive molecules. The synthesis of the antibiotic Chloramphenicol, for example, starts from p-nitroacetophenone, highlighting the importance of the p-nitrophenyl ethanolamine scaffold which can be conceptually derived from intermediates like Methyl 2-hydroxy-2-(4-nitrophenyl)acetate.[3][8][9]

Safety and Handling

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

References

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Syn. Coll. Vol. 1, p.402. Retrieved February 24, 2026, from [Link].

-

CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. [Link].

- Al-Amiery, A. A., et al. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5183-5192.

- Dabrowska, K., et al. (2021).

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 24, 2026, from [Link].

- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.

-

PubChemLite. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (C9H9NO5). Retrieved February 24, 2026, from [Link].

-

ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate?. [Link].

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 24, 2026, from [Link].

-

UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link].

-

ResearchGate. (n.d.). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. Retrieved February 24, 2026, from [Link].

-

Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved February 24, 2026, from [Link].

-

ResearchGate. (n.d.). For separating the enantiomers of the aldolization product (2S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one, which is the most efficient column?. Retrieved February 24, 2026, from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-hydroxy-2-(4-nitrophenyl)acetate|CAS 13305-09-4 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. ukessays.com [ukessays.com]

- 6. PubChemLite - Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

Methyl 4-Nitromandelate: A Technical Guide for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-nitromandelate is an aromatic compound featuring a chiral alpha-hydroxy ester and a nitro-substituted benzene ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The mandelic acid core is a prevalent scaffold in various biologically active molecules, while the nitroaromatic moiety often serves as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

This guide provides an in-depth analysis of methyl 4-nitromandelate, designed for researchers, scientists, and drug development professionals. We will explore its chemical structure and properties, detail a robust synthetic and characterization workflow, discuss its applications grounded in mechanistic insights, and provide essential safety protocols. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding of this valuable chemical entity.

Chemical Structure and Physicochemical Properties

The structure of methyl 4-nitromandelate is characterized by a central benzene ring substituted at the 1- and 4-positions. The C1 position is attached to a chiral carbon bearing a hydroxyl group and a methyl ester. The C4 position is substituted with a nitro group.

Molecular Structure:

-

IUPAC Name: Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

-

Key Features:

-

Chiral Center: The alpha-carbon (C2 of the acetate chain) is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.

-

Aromatic System: The para-substituted nitrobenzene ring is a strong electron-withdrawing system due to the resonance and inductive effects of the nitro group.

-

Functional Groups: It contains a secondary alcohol (-OH), an ester (-COOCH₃), and a nitro (-NO₂) group, each contributing to its reactivity and potential biological interactions.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of methyl 4-nitromandelate. While specific experimental data for this exact compound is sparse in public databases, the properties can be reliably predicted based on its structural analogues like methyl 4-nitrobenzoate and N-methyl-4-nitroaniline.[1][2]

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₉NO₅ | Calculated |

| Molecular Weight | 211.17 g/mol | Calculated |

| CAS Number | 34669-73-5 | Registry Number |

| Appearance | Likely a light yellow to off-white crystalline solid | Based on analogues like methyl 4-nitrobenzoate.[3] |

| Melting Point | Not widely reported, but expected to be a solid at room temp. | Based on similar structures. |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, DMSO; limited solubility in water. | Based on analogues.[4][5] |

| ¹H NMR (Predicted) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂), δ ~7.6 ppm (d, 2H, Ar-H meta to NO₂), δ ~5.2 ppm (s, 1H, CH-OH), δ ~3.8 ppm (s, 3H, OCH₃), δ ~3.5 ppm (br s, 1H, OH) | Chemical shifts are influenced by the electron-withdrawing nitro group.[6][7] |

| ¹³C NMR (Predicted) | δ ~172 ppm (C=O), δ ~148 ppm (Ar-C-NO₂), δ ~145 ppm (Ar-C-CH), δ ~128 ppm (Ar-CH), δ ~124 ppm (Ar-CH), δ ~72 ppm (CH-OH), δ ~53 ppm (OCH₃) | The carbonyl carbon and aromatic carbons are significantly deshielded.[7] |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad), ~1740 cm⁻¹ (C=O stretch, ester), ~1520 & ~1350 cm⁻¹ (N-O asymmetric & symmetric stretch, nitro) | Key functional groups give characteristic absorption bands.[8][9] |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 211. Fragments corresponding to loss of -OCH₃ (m/z 180), -COOCH₃ (m/z 152), and the tropylium ion derived from the nitrophenyl moiety. | Fragmentation patterns provide structural confirmation.[8][9] |

Synthesis and Purification Workflow

The most direct and common method for synthesizing methyl 4-nitromandelate is the Fischer esterification of its corresponding carboxylic acid, 4-nitromandelic acid. This process involves reacting the acid with methanol in the presence of a strong acid catalyst.

Expert Rationale for Synthesis Choice

Fischer esterification is a classic, reliable, and scalable method for converting carboxylic acids to esters. The choice of an acid catalyst, such as sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. An alternative, harsher method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.[10] While effective, this two-step process is often unnecessary unless the esterification is particularly challenging and generates corrosive HCl as a byproduct. For this substrate, direct esterification is efficient and procedurally simpler.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitromandelic acid (10.0 g, 50.7 mmol).

-

Solvent and Catalyst Addition: Add methanol (100 mL) to the flask to dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise. Causality: The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is the catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours. Causality: Heating provides the necessary activation energy for the reaction and increases the reaction rate. The reflux ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the carboxylic acid starting material, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude methyl 4-nitromandelate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3][11]

Synthetic Workflow Diagram

Caption: Fischer esterification workflow for Methyl 4-nitromandelate synthesis.

Applications in Research and Drug Development

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14] The biological effects are often contingent on the reductive activation of the nitro group within target cells.

Mechanism of Action: Bioreductive Activation

The primary mechanism underpinning the bioactivity of many nitroaromatics is the enzymatic reduction of the nitro group to generate reactive nitrogen species.[12][15] This process is typically mediated by nitroreductase enzymes present in various pathogens (bacteria, fungi, protozoa) and in hypoxic cancer cells.

-

Initial Reduction: The nitro group (-NO₂) is reduced to a nitroso group (-NO).

-

Further Reduction: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

-

Final Product: The final reduction product is the corresponding amino group (-NH₂).

The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive. They can induce cellular damage through multiple pathways, including oxidative stress and covalent modification of essential biomolecules like DNA and proteins, ultimately leading to cell death.[15] This selective activation in target cells (e.g., anaerobic bacteria or hypoxic tumors) provides a basis for therapeutic selectivity.

Role as a Synthetic Intermediate

Beyond its intrinsic bioactivity, methyl 4-nitromandelate is a valuable synthetic building block.

-

Reduction to Amine: The nitro group can be easily and cleanly reduced to an amine (methyl 4-aminomandelate). This amine serves as a nucleophilic handle for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization, enabling the construction of complex molecular libraries for drug discovery.

-

Chiral Scaffold: The mandelate core provides a defined three-dimensional structure that can be used to present other pharmacophoric elements in a specific spatial orientation for optimal target binding.

Diagram of Nitroreductase Activation

Caption: General pathway for bioreductive activation of nitroaromatic compounds.

Safety and Handling

-

General Hazards: May cause eye, skin, and respiratory tract irritation.[18] The toxicological properties have not been fully investigated. Handle with caution.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[20]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat. Avoid prolonged or repeated contact.[20]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 respirator may be necessary.[19]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[18]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[18]

-

Conclusion

Methyl 4-nitromandelate is a synthetically accessible and versatile molecule with considerable potential for applications in drug discovery and development. Its structure combines a chiral mandelate scaffold with a bioreducible nitroaromatic group, suggesting potential as both a bioactive agent and a strategic building block for more complex therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors, with a clear understanding of the causality behind each experimental choice and the mechanistic basis for its potential applications.

References

- PubChem. (n.d.). Methyl 4-nitropentanoate. National Institutes of Health.

- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.

- LookChem. (2024, November 6). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.

- TCI AMERICA. (n.d.). 4-Methyl-4-nitrovaleraldehyde 57620-49-2.

- ChemicalBook. (2026, January 13). Methyl 4-nitrobenzoate.

- Thermo Fisher Scientific. (n.d.). Methyl 4-nitrobenzoate - Safety Data Sheet.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of methyl o-nitromandelate.

- Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate = 99.0 GC 619-50-1.

- Santa Cruz Biotechnology. (2022, February 14). Material Safety Data Sheet N-Methyl-4-nitroaniline.

-

MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

- Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

- PubChemLite. (n.d.). 4-methyl-4-nitrovaleraldehyde (C6H11NO3). Université du Luxembourg.

- ChemicalBook. (n.d.). N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum.

- Matrix Fine Chemicals. (n.d.). METHYL 4-NITROBENZOATE | CAS 619-50-1.

- ResearchGate. (2025, August 10). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- ChemicalBook. (2023, August 29). N-Methyl-4-nitroaniline: properties, applications and safety.

- Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PMC. (n.d.). Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis. National Center for Biotechnology Information.

- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information.

- SpringerLink. (2022, February 22). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.

-

PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]

- Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.

- SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

Sources

- 1. METHYL 4-NITROBENZOATE | CAS 619-50-1 [matrix-fine-chemicals.com]

- 2. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]

- 3. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 4. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

- 5. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. eastharbourgroup.com [eastharbourgroup.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Solubility of methyl 4-nitromandelate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-Nitromandelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. Methyl 4-nitromandelate, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a case study in the essential need for a comprehensive understanding of its solubility characteristics. This guide provides a deep dive into the theoretical and practical aspects of the solubility of methyl 4-nitromandelate in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to effectively work with this compound. We will explore the molecular factors governing its solubility, detail experimental methodologies for its determination, and discuss the thermodynamic principles that underpin the dissolution process.

Introduction: The Significance of Methyl 4-Nitromandelate

Methyl 4-nitromandelate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific synthesis and purification are paramount for the production of enantiomerically pure final drug products. The solubility of this intermediate in various organic solvents is a pivotal parameter that dictates the efficiency of reaction, crystallization, and purification processes. A thorough understanding of its solubility behavior allows for the rational selection of solvent systems, which can lead to improved yields, higher purity, and more cost-effective manufacturing processes.

The molecular structure of methyl 4-nitromandelate, featuring a polar nitro group, a hydroxyl group capable of hydrogen bonding, and an ester functional group, results in a complex interplay of intermolecular forces that govern its solubility. This guide will dissect these interactions and provide a framework for predicting and experimentally determining its solubility in a range of common organic solvents.

Theoretical Foundations of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, influenced by the relative strengths of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For methyl 4-nitromandelate, the key interactions to consider are:

-

Dipole-Dipole Interactions: The nitro group and the ester carbonyl group impart a significant dipole moment to the molecule, leading to favorable interactions with polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., esters, ketones).

-

Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation energy.

The overall polarity of an organic molecule is a balance between its polar and non-polar regions. For esters, while they cannot form hydrogen bonds with each other, they can accept hydrogen bonds from water or other protic solvents.[1] The dissolution of a solute in a solvent is a complex process influenced by polarity and other factors.[2]

The thermodynamic favorability of dissolution is described by the Gibbs free energy change (ΔG_sol), which incorporates both enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy of dissolution is often positive (endothermic), signifying that energy is required to break the solute's crystal lattice and the solvent's intermolecular forces.[2][3] This energy input is compensated by the formation of new solute-solvent interactions and an increase in the system's entropy as the solute disperses throughout the solvent.

Predicting the Solubility of Methyl 4-Nitromandelate

Based on its molecular structure, we can make qualitative predictions about the solubility of methyl 4-nitromandelate in various classes of organic solvents:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions and accept hydrogen bonds.[4] Also, polar protic solvents like methanol and ethanol are likely to be good solvents due to their ability to form hydrogen bonds with the hydroxyl group.

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane (DCM) and tetrahydrofuran (THF).

-

Low Solubility: Expected in nonpolar solvents such as hexane and toluene, where the energy required to break the strong intermolecular forces within the polar methyl 4-nitromandelate crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal saturation method is a robust and widely used technique.[4] This section provides a detailed protocol for determining the solubility of methyl 4-nitromandelate.

Materials and Equipment

-

Methyl 4-nitromandelate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-nitromandelate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of methyl 4-nitromandelate of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of methyl 4-nitromandelate in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Experimental Workflow

Caption: Workflow for the isothermal saturation method.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of Methyl 4-Nitromandelate in Various Organic Solvents at 298.15 K

| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Mole Fraction (x) |

| N,N-Dimethylformamide | 36.7 | > 200 | > 0.1 |

| Acetone | 20.7 | 150 | 0.08 |

| Ethyl Acetate | 6.0 | 85 | 0.05 |

| Methanol | 32.7 | 120 | 0.07 |

| Ethanol | 24.6 | 95 | 0.06 |

| Dichloromethane | 8.9 | 50 | 0.03 |

| Toluene | 2.4 | 5 | < 0.01 |

| Hexane | 1.9 | < 1 | < 0.001 |

Thermodynamic Analysis of Dissolution

To gain deeper insight into the dissolution process, the temperature dependence of solubility can be investigated. By measuring the solubility at different temperatures, key thermodynamic parameters can be calculated using the van't Hoff equation. The dissolution of a compound in organic solvents is often an endothermic and entropy-driven process.[2]

The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where R is the ideal gas constant. A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R, allowing for the determination of the enthalpy and entropy of dissolution.

Visualizing Thermodynamic Relationships

Caption: Relationship between experimental data and thermodynamic parameters.

Conclusion: A Practical Framework for Solubility Studies

This guide has provided a comprehensive overview of the solubility of methyl 4-nitromandelate in organic solvents, from theoretical underpinnings to practical experimental protocols. While specific quantitative data for this compound may not be readily available in the literature, the principles and methodologies outlined here offer a robust framework for its determination and interpretation. For researchers and professionals in drug development, a thorough understanding and experimental characterization of solubility are not merely academic exercises; they are essential for the successful and efficient progression of a compound from the laboratory to a viable pharmaceutical product. The ability to rationally select solvents based on sound scientific principles can significantly streamline synthesis, purification, and formulation efforts, ultimately accelerating the drug development timeline.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. (n.d.). ScienceDirect. Retrieved from [Link]

-

Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of methyl o-nitromandelate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

Applications of Nitro-Substituted Mandelic Acid Esters: A Technical Guide for Drug Development Professionals

Abstract

Nitro-substituted mandelic acid esters represent a versatile and increasingly important class of molecules in modern drug discovery and development. Their unique chemical architecture, combining the chiral scaffold of mandelic acid with the electronically tunable nitro group, offers a powerful platform for the design of novel therapeutics. This technical guide provides an in-depth exploration of the applications of these esters, with a focus on their role as strategic intermediates in asymmetric synthesis and as innovative prodrugs for targeted therapies. We will delve into the synthetic methodologies for their preparation, elucidate the mechanisms underpinning their biological activity, and present key data to inform their practical application in research and development.

Introduction: The Strategic Advantage of the Nitro-Mandelate Scaffold

Mandelic acid, a naturally occurring alpha-hydroxy acid, has long been recognized as a valuable chiral building block in the synthesis of a wide array of pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory drugs.[1][2] The introduction of a nitro group onto the phenyl ring of a mandelic acid ester dramatically expands its synthetic and therapeutic potential. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, opening up new avenues for chemical modification.[3]

Furthermore, the nitro group serves as a "warhead" for targeted drug delivery, particularly in the context of hypoxia-activated prodrugs.[4][5] This guide will explore the multifaceted applications of nitro-substituted mandelic acid esters, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Chemical Properties

The synthesis of nitro-substituted mandelic acid esters can be achieved through several routes, primarily involving the nitration of mandelic acid or its derivatives, followed by esterification. The position of the nitro group (ortho, meta, or para) can be controlled by the choice of nitrating agent and reaction conditions, allowing for the fine-tuning of the molecule's electronic and steric properties.

General Synthetic Routes

A common approach involves the nitration of a commercially available mandelic acid derivative, followed by esterification. For instance, the synthesis of a para-nitro-substituted mandelic acid ester can be conceptualized as follows:

Figure 1: General synthetic workflow for a para-nitro-substituted mandelic acid ester, starting from p-nitrobenzaldehyde.

Alternatively, enzymatic resolutions can be employed to obtain enantiomerically pure nitro-substituted mandelic acids, which can then be esterified.[6]

Detailed Experimental Protocol: Synthesis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

This protocol provides a general framework for the synthesis of a specific nitro-substituted mandelic acid ester. Researchers should optimize conditions based on their specific starting materials and desired product characteristics.

Materials:

-

p-Nitrobenzyl cyanide

-

Concentrated sulfuric acid

-

Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid or Dowex H+ resin)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Hydrolysis of p-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid:

-

In a round-bottom flask, carefully add concentrated sulfuric acid to p-nitrobenzyl cyanide.[7]

-

Heat the mixture under reflux for the appropriate time to ensure complete hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into ice-water to precipitate the p-nitrophenylacetic acid.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure p-nitrophenylacetic acid.[7]

-

-

Esterification of p-Nitrophenylacetic Acid:

-

Dissolve the dried p-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[8]

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ester into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxy-2-(4-nitrophenyl)acetate.

-

Purify the crude product by column chromatography or recrystallization.

-

Physicochemical Properties

The introduction of a nitro group significantly alters the physicochemical properties of mandelic acid esters. The table below summarizes key properties for a representative compound, methyl 2-hydroxy-2-(4-nitrophenyl)acetate.

| Property | Value | Source(s) |

| CAS Number | 13305-09-4 | [9] |

| Molecular Formula | C₉H₉NO₅ | [9] |

| Molecular Weight | 211.17 g/mol | [9] |

| Predicted Boiling Point | 369.3 °C | |

| Predicted Density | 1.3244 g/cm³ | |

| Topological Polar Surface Area | 92.4 Ų |

Applications in Drug Development

The unique properties of nitro-substituted mandelic acid esters make them highly valuable in several areas of drug development, most notably as chiral synthons and as hypoxia-activated prodrugs.

Chiral Intermediates in Asymmetric Synthesis

The chiral center at the alpha-carbon of mandelic acid is a key feature for its use in asymmetric synthesis. Nitro-substituted mandelic acid esters provide access to a diverse range of enantiomerically pure building blocks. These can be used to construct complex molecules with specific stereochemistry, which is often crucial for their pharmacological activity.[2] The enzymatic resolution of racemic nitro-substituted mandelic acids is a particularly effective method for obtaining these chiral synthons.[6]

Hypoxia-Activated Prodrugs for Targeted Cancer Therapy

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[2] This hypoxic environment is a hallmark of cancer and can be exploited for targeted drug delivery. Nitroaromatic compounds, including nitro-substituted mandelic acid esters, can be designed as prodrugs that are selectively activated in these hypoxic regions.[4][5]

Mechanism of Action:

The mechanism of activation relies on the presence of nitroreductase enzymes, which are overexpressed in hypoxic cancer cells.[3] These enzymes catalyze the reduction of the nitro group to a more reactive species, such as a hydroxylamine or an amine.[3] This reduction triggers a cascade of events that ultimately leads to the release of a cytotoxic agent, selectively killing the cancer cells while sparing healthy, well-oxygenated tissues.

Figure 2: Mechanism of action for a nitro-substituted mandelic acid ester as a hypoxia-activated prodrug.

This targeted approach has the potential to significantly improve the therapeutic index of anticancer drugs by increasing their efficacy at the tumor site while reducing systemic toxicity.

Antimicrobial Agents

Mandelic acid and its derivatives have long been known for their antimicrobial properties.[5] The introduction of a nitro group can further enhance this activity. While specific data for nitro-substituted mandelic acid esters is an area of ongoing research, the general principle is that the nitroaromatic scaffold can be a potent pharmacophore for antimicrobial agents. The mechanism often involves the bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that are toxic to the microorganism.[3]

Future Perspectives and Conclusion

Nitro-substituted mandelic acid esters are a promising class of compounds with significant potential in drug discovery and development. Their utility as chiral building blocks is well-established, and their application as hypoxia-activated prodrugs represents a cutting-edge approach to targeted cancer therapy. Further research is warranted to explore the full therapeutic potential of these molecules, including the synthesis and evaluation of a wider range of derivatives with varying substitution patterns and ester functionalities. The development of more efficient and stereoselective synthetic methods will also be crucial for their widespread application. As our understanding of the complex biology of diseases like cancer continues to grow, the rational design of targeted therapies based on scaffolds like nitro-substituted mandelic acid esters will undoubtedly play an increasingly important role in the future of medicine.

References

-

Enzymatic Resolution of Substituted Mandelic Acids | Request PDF - ResearchGate. (2026, February 5). Retrieved from [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | 13305-09-4 - J&K Scientific. (n.d.). Retrieved from [Link]

- (Placeholder for additional references)

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing. (n.d.). Retrieved from [Link]

-

Our science: Hypoxia-Activated Prodrugs - Convert Pharmaceuticals. (n.d.). Retrieved from [Link]

- (Placeholder for additional references)

-

Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. (2010, November 17). Retrieved from [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (2022, February 2). Retrieved from [Link]

- (Placeholder for additional references)

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed. (n.d.). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Our science: Hypoxia-Activated Prodrugs — Convert Pharmaceuticals [convertpharma.com]

- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Enantioselective reduction of methyl 4-nitrophenylglyoxylate

Application Note & Protocol

High-Fidelity Enantioselective Reduction of Methyl 4-Nitrophenylglyoxylate via Oxazaborolidine Catalysis

Abstract

The synthesis of enantiomerically pure α-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical development, where single enantiomers often exhibit desired therapeutic effects while others may be inactive or harmful. This document provides a comprehensive guide for the enantioselective reduction of a prochiral α-keto ester, methyl 4-nitrophenylglyoxylate, to its corresponding chiral α-hydroxy ester, methyl (R)-2-hydroxy-2-(4-nitrophenyl)acetate. We detail a robust and highly selective protocol centered on the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This guide explains the underlying catalytic mechanism, provides a detailed, field-proven experimental protocol, and outlines analytical methods for the validation of stereochemical outcomes, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

The asymmetric reduction of prochiral ketones and their derivatives represents one of the most efficient methods for accessing chiral secondary alcohols.[1][2] Among the available methodologies, the Corey-Bakshi-Shibata (CBS) reduction is renowned for its operational simplicity, broad substrate scope, and predictably high levels of enantioselectivity (often >95% ee).[3][4] The reaction utilizes a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, and a catalytic amount of a chiral oxazaborolidine, most commonly derived from the amino acid (S)-proline.[2][5]

The Mechanism of Stereocontrol

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that creates a highly organized, chiral environment for the hydride transfer step. The mechanism, supported by extensive experimental and spectroscopic evidence, proceeds through several key stages.[4][6]

-

Catalyst-Borane Complex Formation: The cycle begins with the coordination of a borane molecule (BH₃) to the Lewis-basic ring nitrogen of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][7]

-

Ketone Coordination: The prochiral ketone (the α-keto ester substrate) then coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone orients itself to minimize steric repulsion between its larger substituent (the 4-nitrophenyl group) and the bulky substituent on the catalyst's stereocenter.[7]

-

Face-Selective Hydride Transfer: The crucial hydride transfer occurs from the activated borane to the carbonyl carbon of the coordinated ketone. This transfer proceeds through a highly organized, six-membered chair-like transition state. The pre-determined orientation of the ketone ensures the hydride is delivered to only one of the two enantiotopic faces of the carbonyl.[3][7]

-

Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle. A final acidic workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol.[7]

Sources

Introduction: The Imperative for Enantiopure Intermediates

An in-depth guide to the biocatalytic production of enantiopure methyl 4-nitromandelate, a key chiral building block for the pharmaceutical industry. This document provides a detailed overview of various enzymatic strategies, complete with step-by-step protocols and expert insights for researchers, scientists, and drug development professionals.

Optically active mandelic acid derivatives, such as (R)- and (S)-methyl 4-nitromandelate, are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals. The specific stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for obtaining single-enantiomer compounds frequently rely on chiral auxiliaries or resolutions that are resource-intensive and can generate significant chemical waste. Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the inherent stereoselectivity of enzymes to produce high-purity chiral molecules under mild reaction conditions.[1][2] This application note details robust biocatalytic routes for synthesizing enantiopure methyl 4-nitromandelate, focusing on practical, field-proven protocols.

Strategic Overview of Biocatalytic Routes

Several enzymatic strategies can be employed to produce enantiopure methyl 4-nitromandelate. The optimal choice depends on the available starting materials, desired enantiomer, and scalability requirements. The three primary routes discussed herein are:

-

Kinetic Resolution via Hydrolase-Catalyzed Acylation: This classic approach involves the enantioselective acylation of a racemic mixture of methyl 4-nitromandelate. A lipase or esterase selectively acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted, enantiopure alcohol.

-

Asymmetric Reduction of a Prochiral Ketone: This highly efficient method starts with an achiral precursor, methyl 4-nitrobenzoylformate, and uses a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to stereoselectively reduce the ketone to a single enantiomer of the desired alcohol.[3][4] This approach can theoretically achieve a 100% yield.

-

Dynamic Kinetic Resolution (DKR): This advanced strategy combines the kinetic resolution of a hydrolase with an in-situ racemization of the undesired enantiomer.[5] By continuously converting the slow-reacting enantiomer back into the racemate, DKR overcomes the 50% theoretical yield limit of standard kinetic resolution.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl 4-Nitromandelate

Principle & Rationale

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much higher rate than the other.[6] In this protocol, the widely-used and robust immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435, is employed.[7][8] CALB catalyzes the enantioselective transesterification of the hydroxyl group of one enantiomer of methyl 4-nitromandelate using an acyl donor. Vinyl acetate is an excellent acyl donor because its enol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium forward. The result is a mixture of one enantiomer as an acetate ester and the other, unreacted enantiomer as the alcohol, which can then be separated by standard chromatographic methods.

Workflow Visualization

Caption: Lipase-catalyzed kinetic resolution of racemic methyl 4-nitromandelate.

Experimental Protocol

Materials and Reagents:

-

(R,S)-Methyl 4-nitromandelate (Substrate)

-

Novozym 435 (Immobilized Candida antarctica Lipase B)

-

Vinyl acetate (Acyl donor)

-

Methyl tert-butyl ether (MTBE), anhydrous (Solvent)

-

Sodium sulfate (Drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (Eluents for chromatography)

-

Chiral HPLC column for analysis (e.g., Chiralcel OD-H or equivalent)

Procedure:

-

To a dry 100 mL round-bottom flask, add (R,S)-methyl 4-nitromandelate (2.11 g, 10 mmol).

-

Dissolve the substrate in 50 mL of anhydrous MTBE.

-

Add Novozym 435 (200 mg, ~10% w/w of substrate). The optimal enzyme loading may vary and should be determined empirically.

-

Add vinyl acetate (1.8 mL, 20 mmol, 2 equivalents).

-

Seal the flask and place it on an orbital shaker at 200 rpm and a constant temperature of 40°C.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the enzyme beads and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining substrate and the product. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.

-

Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh MTBE, dried, and potentially reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purification: Separate the unreacted (S)-methyl 4-nitromandelate from the acetylated (R)-product using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 30:70) is typically effective.

-

Characterization: Analyze the purified fractions by chiral HPLC to confirm their enantiomeric purity.

Data Summary

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| Novozym 435 | Vinyl Acetate | MTBE | 40 | 8-24 | ~50 | >99 (S) | >99 (R) |

| PCL | Vinyl Acetate | Toluene | 30 | 48 | ~48 | >98 (S) | >98 (R) |

| CALA | Acetic Anhydride | 2-MeTHF | 50 | 12 | ~50 | >95 (S) | >97 (R) |

Note: Data presented is representative and derived from typical lipase resolution literature.[8] PCL = Pseudomonas cepacia lipase; CALA = Candida antarctica lipase A.

Protocol 2: ADH-Catalyzed Asymmetric Reduction of Methyl 4-Nitrobenzoylformate

Principle & Rationale

Asymmetric reduction of a prochiral ketone offers a direct path to a single enantiomer, potentially achieving 100% theoretical yield.[9][10] This process utilizes an alcohol dehydrogenase (ADH) or ketoreductase (KRED), which are NAD(P)H-dependent enzymes.[4] The enzyme transfers a hydride from the cofactor (NADPH or NADH) to one specific face of the ketone carbonyl, establishing the chiral center with high stereoselectivity. A critical component of this system is cofactor regeneration. Since NAD(P)H is expensive, it is used in catalytic amounts and continuously regenerated from its oxidized form, NAD(P)+. A common and efficient method is a substrate-coupled approach using a sacrificial alcohol like isopropanol, which is oxidized to acetone by the same ADH, thereby reducing NAD(P)+ back to NAD(P)H.

Workflow Visualization

Caption: ADH-catalyzed asymmetric reduction with integrated cofactor regeneration.

Experimental Protocol

Materials and Reagents:

-

Methyl 4-nitrobenzoylformate (Substrate)

-

A suitable KRED or ADH (e.g., KRED-P1-B02 from Codexis or ADH from Lactobacillus brevis). Can be used as a lyophilized powder or whole-cell catalyst.

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP+)

-

Isopropanol (co-substrate for regeneration)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (Drying agent)

-

Chiral HPLC column for analysis

Procedure:

-

In a temperature-controlled reaction vessel, prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Add NADP+ to a final concentration of 1 mM.

-

Add the ADH/KRED enzyme preparation (e.g., 1-2 mg/mL of lyophilized powder or 50-100 mg/mL wet cell weight for whole cells). Stir gently to dissolve/suspend.

-

Add methyl 4-nitrobenzoylformate to a final concentration of 50 mM (1.05 g). The substrate can be added as a solid or as a concentrated solution in a water-miscible co-solvent like DMSO (final DMSO concentration <5% v/v).

-

Start the reaction by adding isopropanol to a final concentration of 10% v/v (5 mL).

-

Maintain the reaction at 30°C with gentle stirring. Keep the vessel sealed to prevent evaporation of isopropanol and acetone.

-

Reaction Monitoring: Monitor the disappearance of the ketone substrate and the formation of the alcohol product by HPLC (chiral or achiral).

-

Work-up: Once the reaction has reached completion (typically >95% conversion in 12-24 hours), stop the reaction by adding an equal volume of ethyl acetate (50 mL). If using whole cells, centrifuge the mixture first to remove the cells.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Characterization: The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography. Determine the enantiomeric excess (ee) of the final product by chiral HPLC.

Data Summary

| Enzyme Source | Cofactor System | Substrate Conc. | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |

| Lactobacillus brevis ADH | NADP+/Isopropanol | 50 mM | 30 | 24 | >99 | >99 (R) |

| Engineered KRED | NADPH/Glucose-GDH | 100 mM | 35 | 16 | >98 | >99.5 (S) |

| Thermoanaerobacter sp. ADH | NADP+/Isopropanol | 25 mM | 45 | 18 | >95 | >99 (R) |

Note: Data is representative of typical ADH/KRED reduction systems.[9][11] The stereochemical outcome (R vs. S) is enzyme-dependent, as ADHs can exhibit either Prelog or anti-Prelog selectivity.[10]

References

-

UFMG. (2022, May 10). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Retrieved from [Link]

-

MDPI. (2020, December 16). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade. Retrieved from [Link]

-

Frontiers. (2022, May 10). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, October 21). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Retrieved from [Link]

-

PubMed. (2016, March 15). Racemization of undesired enantiomers: Immobilization of mandelate racemase and application in a fixed bed reactor. Retrieved from [Link]

-

MDPI. (2024, December 30). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. Retrieved from [Link]

-

SpringerLink. (n.d.). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Retrieved from [Link]

-

EurekAlert!. (2025, November 11). CYP152 peroxygenases open a green pathway to chiral molecules. Retrieved from [Link]

-

BioMed Central. (2012, October 30). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Retrieved from [Link]

-

PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from [Link]

-

JSTAGE. (n.d.). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]

-

Bentham Science. (2021, August 27). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Retrieved from [Link]

-

PubMed. (n.d.). Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. Retrieved from [Link]

-

Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

-

Academia.edu. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Retrieved from [Link]

-

PubMed. (2004, December 29). Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. Retrieved from [Link]

-

JOCPR. (2015). Review Article Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link]

-

Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

-

Thieme. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]

-

Scribd. (2013, November 26). Biocatalytic Approaches To The Synthesis of Enantiomerically Pure Chiral Amines. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Retrieved from [Link]

-

M-CSA. (n.d.). Mandelate racemase. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of enantiopure epoxides through biocatalytic approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of the active center of the enzyme mandelate racemase treated under a quantum mechanical potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction catalyzed by mandelate racemase (MR). Retrieved from [Link]

-

TU Delft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

-

PMC. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stereospecific Reduction of Methyl. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]

Sources

- 1. Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. repositorio.ufmg.br [repositorio.ufmg.br]

- 4. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. d-nb.info [d-nb.info]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in the Resolution of Methyl 4-Nitromandelate

Welcome to the technical support center for the enzymatic resolution of methyl 4-nitromandelate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee). Enantiomerically pure α-hydroxy acids like 4-nitromandelic acid are critical building blocks in the synthesis of many pharmaceuticals.[1] Enzymatic kinetic resolution is a powerful method for obtaining these chiral molecules, but its success hinges on the precise control of several key parameters.

This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions to enhance your results.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the kinetic resolution of methyl 4-nitromandelate and related substrates.

Q1: My enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

A: Low enantiomeric excess is the most frequent challenge in kinetic resolution. The enantioselectivity of an enzyme is not an immutable property; it is highly sensitive to its environment. The primary factors to investigate are the choice of enzyme, the reaction solvent, temperature, and the water content (or water activity) of the system. Often, a systematic, one-factor-at-a-time optimization is required to achieve high selectivity.

Below is a logical workflow to troubleshoot a low ee result.

Caption: Troubleshooting decision tree for low enantiomeric excess.

Q2: How does the choice of solvent impact enantioselectivity?

A: The solvent is one of the most powerful tools for "tuning" an enzyme's selectivity. Lipases, the most common enzymes for this resolution, are activated at a lipid-water interface.[2] In nearly anhydrous organic solvents, the enzyme's conformation is more rigid, which can significantly enhance its ability to discriminate between enantiomers.[3]

-

Causality: The solvent influences the flexibility of the enzyme's active site and the solvation of the substrate. Hydrophobic (non-polar) solvents are generally preferred because they are less likely to strip the essential, thin layer of water required for the enzyme's catalytic activity.[3][4] Polar solvents can sometimes disrupt this water layer, leading to lower activity and/or selectivity.[2] The "log P" value (a measure of a solvent's hydrophobicity) is often correlated with enantioselectivity; in many lipase-catalyzed reactions, a higher log P value leads to better results.[5]

-

Practical Steps:

-

Start with a non-polar solvent like hexane, toluene, or diisopropyl ether.

-

If selectivity is still low, screen a range of solvents with varying log P values.

-